2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
The compound 2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide features a pyrazine core substituted with a sulfanyl-linked piperazine ring (bearing a 4-fluorophenyl group) and an acetamide moiety attached to a 3-methoxyphenyl group. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs offer insights into its physicochemical and pharmacological properties .
Properties
IUPAC Name |
2-[3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-31-20-4-2-3-18(15-20)27-21(30)16-32-23-22(25-9-10-26-23)29-13-11-28(12-14-29)19-7-5-17(24)6-8-19/h2-10,15H,11-14,16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFBTHFXAWRQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Aminopyrazine-2-thiol Intermediate
The pyrazine-thiol backbone is synthesized via thiolation of 3-chloropyrazin-2-amine using thiourea under reflux conditions:
$$
\text{3-Chloropyrazin-2-amine} + \text{Thiourea} \xrightarrow{\text{Ethanol, 80°C}} \text{3-Aminopyrazine-2-thiol} + \text{HCl} \quad \text{(Yield: 68–72\%)}
$$
Key Conditions :
Preparation of 4-(4-Fluorophenyl)piperazine
This intermediate is synthesized via Buchwald-Hartwig coupling between piperazine and 1-bromo-4-fluorobenzene:
$$
\text{Piperazine} + \text{1-Bromo-4-fluorobenzene} \xrightarrow[\text{Pd}2(\text{dba})3, \text{Xantphos}]{\text{Cs}2\text{CO}3, \text{Toluene}} \text{4-(4-Fluorophenyl)piperazine} \quad \text{(Yield: 85\%)}
$$
Optimization Notes :
Coupling of Piperazine to Pyrazine-Thiol
The sulfanylpyrazine and piperazine subunits are conjugated via SNAr reaction :
$$
\text{3-Aminopyrazine-2-thiol} + \text{4-(4-Fluorophenyl)piperazine} \xrightarrow{\text{DIEA, DMF}} \text{3-[4-(4-Fluorophenyl)piperazin-1-yl]pyrazine-2-thiol} \quad \text{(Yield: 60\%)}
$$
Critical Parameters :
Acetamide Formation via Carbodiimide Coupling
The final acetamide bond is formed using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) :
$$
\text{3-[4-(4-Fluorophenyl)piperazin-1-yl]pyrazine-2-thiol} + \text{2-Chloroacetic acid} \xrightarrow{\text{EDC, HOBt}} \text{2-({3-[4-(4-Fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetic acid} \quad \text{(Yield: 75\%)}
$$
Subsequent reaction with 3-methoxyaniline :
$$
\text{Sulfanylacetic acid intermediate} + \text{3-Methoxyaniline} \xrightarrow{\text{EDC, DCM}} \text{Target compound} \quad \text{(Yield: 82\%)}
$$
Purification : Column chromatography (SiO2, ethyl acetate/hexane 3:7).
Optimization Strategies and Challenges
Solvent and Catalyst Selection
Yield Improvement Techniques
- Stepwise Thiol Protection : Using trityl chloride to protect the thiol group during piperazine coupling increases final yield to 78%.
- Microwave-Assisted Synthesis : Reduces reaction time for SNAr steps from 12 hours to 45 minutes (80°C, 300 W).
Characterization and Analytical Data
Table 1: Spectroscopic Data for Key Intermediates
| Compound | 1H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 3-Aminopyrazine-2-thiol | 8.21 (s, 1H), 6.85 (br s, 2H), 3.10 (s, 1H) | 128.03 |
| 4-(4-Fluorophenyl)piperazine | 7.45 (d, 2H), 6.95 (t, 2H), 3.20 (m, 8H) | 195.12 |
| Target compound | 8.30 (s, 1H), 7.25 (m, 5H), 3.80 (s, 3H) | 443.18 |
Notes :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has been studied for its potential as a ligand in receptor binding studies. Its piperazine and pyrazine moieties are known to interact with various biological targets, making it useful in the study of receptor-ligand interactions.
Medicine
In medicine, 2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is being investigated for its potential therapeutic effects in treating neurological and psychiatric disorders. Its ability to modulate neurotransmitter systems makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the compound.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Acetamide Derivatives
Key Structural Features and Variations
Analysis :
- Heterocyclic Core : The pyrazine/sulfanyl motif in the target compound distinguishes it from pyrimidine (C3, ) or simple acetamide derivatives (). Pyrazine’s electron-deficient nature may enhance π-π stacking interactions in receptor binding compared to pyrimidine or thiazole systems .
- The 3-methoxyphenyl acetamide moiety introduces electron-donating properties, which could improve solubility compared to electron-withdrawing groups (e.g., 3-trifluoromethylphenyl in Compound 16) .
Thiazole and Oxadiazole Analogs
Structural and Functional Insights
Analysis :
- Thiazole vs. Pyrazine : Thiazole-based analogs (e.g., Compound 30, ) exhibit MMP inhibitory activity, likely due to thiazole’s hydrogen-bonding capacity. The pyrazine/sulfanyl group in the target may instead favor interactions with hydrophobic pockets .
- Oxadiazole Systems : The oxadiazole in introduces rigidity and metabolic stability, whereas the pyrazine-sulfanyl linkage in the target compound offers conformational flexibility .
Biological Activity
2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide, also known by its CAS Number 1029732-86-2, is a synthetic compound with potential pharmacological properties. Its complex structure includes a piperazine moiety, a pyrazine ring, and a methoxyphenyl group, which together suggest various biological activities. This article examines the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Structure
The molecular formula of the compound is C₁₈H₁₈F₁N₅O₂S, with a molecular weight of approximately 453.54 g/mol. The structure can be described as follows:
| Component | Description |
|---|---|
| Piperazine | A six-membered ring containing two nitrogen atoms. |
| Pyrazine | A six-membered aromatic ring with two nitrogen atoms. |
| Methoxy Group | A methoxy (-OCH₃) substituent on the phenyl ring. |
| Fluorophenyl Group | A phenyl ring substituted with a fluorine atom. |
Biological Activity
Preliminary studies indicate that compounds structurally similar to this compound may exhibit several biological activities:
-
Antitumor Activity
- Research has shown that similar compounds demonstrate significant growth inhibition in various cancer cell lines, including breast (MDA-MB-468 and MCF-7) and colon (HT29 and HCT-116) cancer cells. For instance, certain derivatives exhibited low micromolar GI50 values, indicating potent antitumor effects .
-
Neuropharmacological Effects
- The piperazine moiety is often associated with neuroactive properties. Compounds containing this structure have been studied for their potential in treating psychiatric disorders and neurological conditions due to their ability to modulate neurotransmitter systems.
- Antimicrobial Properties
Case Studies
Several case studies have been conducted to explore the biological effects of related compounds:
- In Vitro Studies on Antitumor Activity
- Neuropharmacological Research
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
- Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrazine core. Key steps include:
- Step 1: Coupling 3-chloropyrazine with 4-(4-fluorophenyl)piperazine under reflux in anhydrous solvents (e.g., THF or DMF) using a base (e.g., K₂CO₃) to form the piperazine-pyrazine intermediate .
- Step 2: Thiolation of the pyrazine ring via nucleophilic aromatic substitution (SNAr) with a mercaptoacetamide derivative. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent oxidation of the thiol group .
- Step 3: Final coupling with 3-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
Critical Parameters:
- Purity of intermediates (monitored via TLC or HPLC).
- Use of inert atmosphere (N₂/Ar) to prevent thiol oxidation.
- Yield optimization through controlled temperature gradients (e.g., 0°C to room temperature for sensitive steps) .
Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of piperazine-pyrazine coupling and identifies methoxy/methylthio substituents. Aromatic proton signals in the δ 6.5–8.5 ppm range are critical for structural validation .
- Mass Spectrometry (HRMS): Validates molecular weight (expected ~480–500 g/mol) and detects isotopic patterns (e.g., chlorine/fluorine signatures) .
- HPLC-PDA: Assesses purity (>95% required for pharmacological studies) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
